molecular formula C19H15N3O4 B14238715 N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide CAS No. 538370-56-8

N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide

Cat. No.: B14238715
CAS No.: 538370-56-8
M. Wt: 349.3 g/mol
InChI Key: PQJZVLMNAKTPLH-UHFFFAOYSA-N
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Description

N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide: is a complex organic compound with the molecular formula C19H15N3O4. This compound is known for its unique structure, which includes a benzopyran ring system and a diazenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide typically involves multiple steps:

    Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzopyran derivative.

    Acetylation: The final step involves the acetylation of the aromatic ring to introduce the acetyl group. This is typically done using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the diazenyl group can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide involves its interaction with various molecular targets. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzopyran ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-[(E)-(4-Methylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
  • N-{6-[(E)-(4-Chlorophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide
  • N-{6-[(E)-(4-Nitrophenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide

Uniqueness

N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

538370-56-8

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[6-[(4-acetylphenyl)diazenyl]-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C19H15N3O4/c1-11(23)13-3-5-15(6-4-13)21-22-16-7-8-18-14(9-16)10-17(19(25)26-18)20-12(2)24/h3-10H,1-2H3,(H,20,24)

InChI Key

PQJZVLMNAKTPLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)OC(=O)C(=C3)NC(=O)C

Origin of Product

United States

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